molecular formula C14H18F3NO B1628291 2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine CAS No. 955315-21-6

2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine

Cat. No.: B1628291
CAS No.: 955315-21-6
M. Wt: 273.29 g/mol
InChI Key: JSRAJJAABBYYJQ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3-methoxy-5-trifluoromethyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine typically involves the reaction of 3-methoxy-5-trifluoromethyl-benzyl bromide with piperidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-methoxy-5-trifluoromethyl-benzaldehyde or 3-methoxy-5-trifluoromethyl-benzoic acid.

    Reduction: Formation of 3-methoxy-5-trifluoromethyl-benzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-trifluoromethyl-benzyl bromide
  • 3-Methoxy-5-trifluoromethyl-benzyl alcohol
  • 3-Methoxy-5-trifluoromethyl-phenylacetonitrile

Uniqueness

2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine is unique due to the presence of both the piperidine ring and the trifluoromethyl-benzyl group, which confer distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

2-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-19-13-8-10(6-11(9-13)14(15,16)17)7-12-4-2-3-5-18-12/h6,8-9,12,18H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRAJJAABBYYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588832
Record name 2-{[3-Methoxy-5-(trifluoromethyl)phenyl]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955315-21-6
Record name 2-{[3-Methoxy-5-(trifluoromethyl)phenyl]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
Reactant of Route 2
2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
Reactant of Route 3
2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
Reactant of Route 4
2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
Reactant of Route 5
2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
Reactant of Route 6
2-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine

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